molecular formula C24H28ClN3OS B1662756 Clotixamide CAS No. 4177-58-6

Clotixamide

Cat. No.: B1662756
CAS No.: 4177-58-6
M. Wt: 442.0 g/mol
InChI Key: WXFFTUKVTRHPLQ-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clothixamide is a thioxanthene derivative with antipsychotic activity. It was invented by Pfizer in the 1960s and is known for its dopamine antagonist properties. This compound is particularly useful in the chemotherapy of mental diseases and the control of excited states. Additionally, clothixamide has potent antiemetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clothixamide involves the reaction of 2-chlorothioxanthene with N-methyl-1-piperazinepropionamide. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of clothixamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Clothixamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Clothixamide has a wide range of scientific research applications, including:

Mechanism of Action

Clothixamide exerts its effects primarily through its action as a dopamine antagonist. It binds to dopamine receptors in the brain, blocking the action of dopamine and thereby reducing symptoms of psychosis and excitement. The compound also affects other neurotransmitter systems, contributing to its antiemetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clothixamide is unique in its specific chemical structure, which allows it to have potent antiemetic properties in addition to its antipsychotic effects. Its thioxanthene backbone differentiates it from other antipsychotics, providing a distinct pharmacological profile .

Properties

CAS No.

4177-58-6

Molecular Formula

C24H28ClN3OS

Molecular Weight

442.0 g/mol

IUPAC Name

3-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide

InChI

InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)/b19-6+

InChI Key

WXFFTUKVTRHPLQ-KPSZGOFPSA-N

Isomeric SMILES

CNC(=O)CCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

SMILES

CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clotixamide
Reactant of Route 2
Reactant of Route 2
Clotixamide
Reactant of Route 3
Reactant of Route 3
Clotixamide
Reactant of Route 4
Reactant of Route 4
Clotixamide
Reactant of Route 5
Reactant of Route 5
Clotixamide
Reactant of Route 6
Reactant of Route 6
Clotixamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.